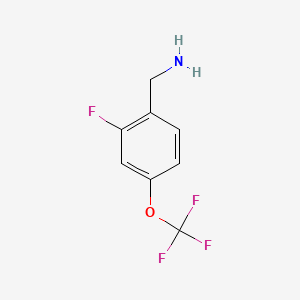

2-Fluoro-4-(trifluoromethoxy)benzylamine

Description

BenchChem offers high-quality 2-Fluoro-4-(trifluoromethoxy)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(trifluoromethoxy)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-4-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIVBJQCDRXELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001244370 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240257-11-7 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Trifluoromethoxy Motif in Aromatic Amines: Physicochemical Mastery & Synthetic Integration

Executive Summary

The trifluoromethoxy group (

This guide provides a technical deep-dive for medicinal chemists, focusing on the unique physicochemical properties, synthetic challenges, and strategic application of the

Part 1: The Physicochemical Profile

The

Electronic & Lipophilic Divergence

While the methoxy group (

Table 1: Comparative Physicochemical Constants

| Property | Methoxy ( | Trifluoromethoxy ( | Trifluoromethyl ( | Implication for Anilines |

| Hammett | -0.27 (Donor) | +0.35 (Withdrawer) | +0.54 (Strong Withdrawer) | Decreases basicity of aniline nitrogen; reduces oxidation potential. |

| Hammett | +0.12 | +0.38 | +0.43 | Strong inductive withdrawal stabilizes metabolic intermediates. |

| Hansch | -0.02 | +1.04 | +0.88 | Massive increase in LogP; enhances BBB penetration. |

| Bond Angle ( | ~117° | ~119° | N/A | Slight widening due to steric repulsion. |

The Conformational Lock (The Anomeric Effect)

Unlike

Mechanism: This orthogonal conformation is driven by hyperconjugation (specifically, the negative hyperconjugation or anomeric effect). The lone pair on the oxygen (

Figure 1: Mechanistic basis for the conformational divergence between methoxy and trifluoromethoxy groups.

Part 2: Synthetic Access to Trifluoromethoxy Anilines

Direct trifluoromethoxylation of free anilines is notoriously difficult because the amine nitrogen is easily oxidized, and the

Strategic Decision Tree

Synthesis is generally achieved via two routes:

-

De Novo Ring Construction: Building the ring with

already in place (rare). -

Functional Group Interconversion: Using precursors like phenols or N-hydroxyacetamides.

Figure 2: Synthetic decision matrix for accessing trifluoromethoxy anilines.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Ortho-Trifluoromethoxylation of Anilines via N-Hydroxyacetamide Rearrangement. Source Validation: Based on the methodology using Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) [1].[4][5][6]

Why this method? It avoids the use of gaseous

Reagents & Setup

-

Substrate: Methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv).

-

Reagent: Togni Reagent II (1.2 equiv).

-

Catalyst: Cesium Carbonate (

, 0.2 equiv). -

Solvent: Chloroform (

) [Step 1]; Nitromethane ( -

Atmosphere: Nitrogen (

).[5]

Step-by-Step Methodology

Phase 1: O-Trifluoromethylation

-

Charge: In a flame-dried flask, dissolve the N-hydroxyacetamide substrate in anhydrous

(0.1 M). -

Add: Add Togni Reagent II and

at room temperature (23°C). -

Monitor: Stir under

for 16 hours. Monitor by TLC for the disappearance of the hydroxamic acid. -

Workup: Filter through a celite pad to remove solids. Concentrate the filtrate in vacuo.

Phase 2: Thermal Rearrangement (The Migration)

-

Transfer: Dissolve the crude intermediate in Nitromethane (

, 1.0 M) in a pressure vessel. -

Heat: Seal the vessel and heat to 120°C for 20 hours behind a blast shield.

-

Finish: Cool to room temperature. Concentrate solvent.[5][6] Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 60-80% of the ortho-trifluoromethoxy acetanilide.

Part 4: Medicinal Chemistry & Case Study: Riluzole

The most prominent example of an aromatic amine bearing an

Mechanism of Action & The Role

Riluzole acts as a sodium channel blocker and glutamate release inhibitor.[7][10] The

-

Metabolic Blocking: The 6-position of the benzothiazole ring is a metabolic "hotspot" for oxidation. Replacing a hydrogen or methoxy with

blocks CYP450 oxidation, extending half-life ( -

Lipophilicity: The high

value (+1.[5][6][12]04) ensures rapid Blood-Brain Barrier (BBB) penetration.

Figure 3: Pharmacophore map of Riluzole highlighting the functional role of the trifluoromethoxy group.

Impact on Drug Metabolism (ADME)

The stability of the

References

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments (JoVE). (2016). Describes the Togni Reagent II mediated rearrangement.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules. (2023). Comprehensive review of physicochemical properties and metabolic effects.

-

Riluzole. Wikipedia/DrugBank. Clinical data and mechanism of action for the primary case study.

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. (2008). Detailed analysis of the anomeric effect and conformational preferences.

-

A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups. BenchChem. Quantitative comparison of Hammett constants.

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Riluzole - Wikipedia [en.wikipedia.org]

- 9. Riluzole, a glutamate release inhibitor, and motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 11. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

Metabolic Stability of Fluorinated Building Blocks: Mechanisms, Strategic Design, and Assessment Protocols

Executive Summary

This technical guide addresses the critical role of fluorinated building blocks in modulating the metabolic stability of small molecule drug candidates.[1][2] While fluorine is often viewed as a universal "metabolic block" due to the high energy of the C–F bond (~116 kcal/mol), its impact is nuanced by electronic effects, lipophilicity changes, and specific enzymatic interactions. This document provides a mechanistic analysis of oxidative defluorination, details the strategic application of advanced motifs (e.g., SF₅, fluorinated bioisosteres), and outlines a self-validating protocol for assessing intrinsic clearance (

The Fluorine Effect in Medicinal Chemistry

The strategic introduction of fluorine alters metabolic fate through three primary mechanisms. It is not merely a steric shield; it is an electronic modulator that reshapes the energy landscape of enzymatic oxidation.

Thermodynamic Blockade (The Bond Strength Argument)

The primary rationale for fluorination is the replacement of a metabolically labile C–H bond with a C–F bond.[2] Cytochrome P450 (CYP) enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT).[3]

-

C–H Bond Energy: ~98–105 kcal/mol (susceptible to radical abstraction).

-

C–F Bond Energy: ~116 kcal/mol (thermodynamically resistant to HAT).

This difference increases the activation energy (

Electronic Deactivation

Fluorine is the most electronegative element (Pauling scale 4.0). When attached to an aromatic ring, it withdraws electron density via induction (-I), deactivating the ring toward electrophilic attack by the high-valent iron-oxo species (Compound I) of CYP450. However, it also exerts a mesomeric electron-donating effect (+M), which can complicate prediction models if not analyzed via Hammett substituent constants.

Lipophilicity and Modulation

Fluorination increases lipophilicity (

-

Risk: If

is reduced (due to blocking) but affinity ( -

Mitigation: Use polar fluorinated motifs (e.g., oxetanes) to balance lipophilicity.

Metabolic Liabilities: Mechanisms of Defluorination

Contrary to the assumption of inertness, fluorinated compounds can undergo metabolic defluorination.[2] Understanding these pathways is essential to avoid "metabolic switching" to toxic intermediates.

Oxidative Defluorination (Ipso-Substitution)

In electron-rich aromatic systems (e.g., fluorophenols), the CYP oxidant can attack the carbon bearing the fluorine (ipso position).

-

Attack:

attacks the C-F carbon. -

Intermediate: Formation of a tetrahedral intermediate.

-

Elimination: Loss of fluoride ion (

) and formation of a quinone or phenolic metabolite.[4]

Alpha-Hydroxylation and Elimination

Fluorine on an alkyl chain does not always protect adjacent protons. If a C-H bond alpha to a fluorine is hydroxylated, the resulting

-

Mechanism:

-

Consequence: Spontaneous elimination of HF leads to a ketone or aldehyde, potentially generating reactive Michael acceptors.

Visualizing the Pathway

The following diagram illustrates the divergence between metabolic stability (blocking) and defluorination liabilities.

Caption: Divergent metabolic fates of fluorinated motifs mediated by Cytochrome P450 enzymes.

Strategic Incorporation of Fluorinated Motifs

To maximize stability, researchers should move beyond simple H

The Pentafluorosulfanyl Group ( )

Often termed the "Super-Trifluoromethyl" group,

-

Stability: The S-F bond is highly resistant to hydrolysis and oxidative cleavage. Unlike

, it is not susceptible to defluorination via benzylic cation intermediates. -

Geometry: Square pyramidal geometry creates a unique steric volume, blocking metabolic access to adjacent sites more effectively than

. -

Application: Ideal for blocking para-positions on aromatic rings where high lipophilicity and electron withdrawal are required without metabolic liability.

Fluorinated Bioisosteres[2]

-

Bicyclo[1.1.1]pentane (BCP): Fluorinated BCPs act as stable bioisosteres for para-phenyl rings and tert-butyl groups. They lack the aromaticity required for epoxidation, thereby eliminating a major metabolic soft spot.

-

Difluoromethyl (

) vs. Methyl: Replacing a methyl group with

Experimental Protocol: Microsomal Stability Assessment

This protocol is designed to determine the Intrinsic Clearance (

Materials

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor System: NADPH regenerating system (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).

-

Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

Caption: Step-by-step workflow for the HLM metabolic stability assay.

Detailed Methodology

-

Preparation: Prepare a master mix containing phosphate buffer (100 mM, pH 7.4) and liver microsomes (final conc. 0.5 mg/mL).[8]

-

Dosing: Spike the master mix with the fluorinated test compound (final conc. 1 µM, <0.1% DMSO). Note: Low concentration prevents enzyme saturation (Michaelis-Menten kinetics).

-

Pre-incubation: Warm to 37°C for 5 minutes to equilibrate.

-

Initiation: Add NADPH regenerating system to initiate metabolism.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard. Vortex vigorously.

-

Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

-

Analysis: Inject supernatant onto LC-MS/MS (e.g., Sciex Q-Trap or Triple Quad). Monitor the depletion of the parent ion.

Data Calculation ( )

Plot

Comparative Data Analysis

The following table illustrates the impact of different fluorinated motifs on metabolic stability in human liver microsomes (representative data).

| Compound Motif | Structure | Metabolic Observation | ||

| Phenyl (Ref) | 12 | 115 | Rapid para-hydroxylation. | |

| 4-Fluoro-Phenyl | 45 | 30 | Blocked para-site; metabolism shifts to ortho/meta. | |

| 4-Trifluoromethyl | >120 | <10 | Excellent stability; potential lipophilicity issues. | |

| 4-Pentafluorosulfanyl | >180 | <5 | Superior stability; steric bulk prevents adjacent attack. | |

| Alpha-Fluoro Ether | 8 | 170 | Unstable. Rapid oxidative defluorination via |

Key Insight: While

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[9] Journal of Medicinal Chemistry.[10] [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[4][5][6][10][11][12][13] Chemical Society Reviews.[4] [Link]

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry.[2][4][9][13] Journal of Medicinal Chemistry.[10] [Link]

-

Uereien, C., et al. (2021). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines.[4][14] ACS Catalysis.[4] [Link]

-

Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-containing compounds in medicinal chemistry.[4][6][7] Chemical Reviews. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. courses.washington.edu [courses.washington.edu]

- 4. researchgate.net [researchgate.net]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. SF5-containing building blocks - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 13. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

2-Fluoro-4-(trifluoromethoxy)benzylamine literature review

This technical guide provides an in-depth analysis of 2-Fluoro-4-(trifluoromethoxy)benzylamine , a specialized fluorinated building block used in modern drug discovery.

CAS Number: 1240257-11-7 Formula: C₈H₇F₄NO Molecular Weight: 209.14 g/mol [1][2]

Executive Summary

2-Fluoro-4-(trifluoromethoxy)benzylamine is a high-value pharmacophore scaffold designed for "Lead Optimization" phases in medicinal chemistry.[3] It combines two critical structural features: a fluorine atom at the ortho-position (providing metabolic blocking and conformational restriction) and a trifluoromethoxy (-OCF₃) group at the para-position (enhancing lipophilicity and membrane permeability without significant steric penalty).[3]

This guide details the synthesis, physicochemical properties, and strategic application of this compound in synthesizing bio-active ligands, particularly for CNS targets and kinase inhibitors.[3]

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8]

The strategic value of this building block lies in its electronic and physical properties.[3] The electron-withdrawing nature of both the fluorine and -OCF₃ groups significantly lowers the pKa of the amine compared to unsubstituted benzylamine, altering the basicity and hydrogen-bond donor capability of derived amides or ureas.[3]

Table 1: Physicochemical Properties

| Property | Value | Context/Relevance |

| Appearance | Colorless to light yellow liquid | Oxidizes slowly upon air exposure; store under inert gas.[3][4] |

| Boiling Point | ~80-85 °C (at 10 mmHg)* | Volatile; requires careful vacuum distillation.[3] |

| Density | ~1.35 g/mL | Higher density due to heavy fluorination.[3] |

| LogP (Predicted) | 2.3 - 2.6 | Significantly more lipophilic than benzylamine (LogP ~1.1). |

| pKa (Conjugate Acid) | ~8.5 - 8.8 | Lower than benzylamine (9.3) due to electron-withdrawing groups. |

| H-Bond Donors | 2 (Primary Amine) | Available for hydrogen bonding or derivatization. |

| Rotatable Bonds | 2 | C-N bond and C-O(CF3) bond (restricted rotation). |

*Note: Boiling point estimated based on structural analogs.

Synthesis & Manufacturing Methodologies

The synthesis of 2-Fluoro-4-(trifluoromethoxy)benzylamine is most reliably achieved through the reduction of its corresponding nitrile precursor.[3] This route avoids the over-alkylation byproducts often seen in direct alkylation methods.[3]

Core Synthesis Pathway

The preferred industrial route involves a two-step sequence starting from the aryl bromide.[3]

-

Cyanation: Conversion of 2-fluoro-4-(trifluoromethoxy)bromobenzene to the benzonitrile.[3]

-

Reduction: Selective reduction of the nitrile to the primary amine.[3]

Figure 1: The conversion of the aryl bromide to the nitrile, followed by reduction, ensures high regioselectivity and yield.[3]

Detailed Experimental Protocol (Route A: Nitrile Reduction)

Objective: Selective reduction of 2-Fluoro-4-(trifluoromethoxy)benzonitrile to the primary amine without defluorination.

Reagents:

-

Precursor: 2-Fluoro-4-(trifluoromethoxy)benzonitrile (1.0 eq)

-

Reductant: Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (2.5 eq)

-

Solvent: Anhydrous THF

-

Quench: Methanol (MeOH), HCl (6M)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂) to create an inert atmosphere. Causality: Borane is moisture-sensitive; inert conditions prevent reagent decomposition.

-

Dissolution: Add the benzonitrile (10 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add BH₃·THF (25 mmol) via a pressure-equalizing addition funnel over 20 minutes. Causality: The reaction is exothermic; slow addition prevents thermal runaway and minimizes side reactions.[3]

-

Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (66°C) for 4–6 hours. Monitor via TLC or LC-MS for the disappearance of the nitrile peak.[3]

-

Quenching (Critical): Cool the reaction mixture back to 0°C. Carefully add Methanol (10 mL) dropwise. Warning: Vigorous hydrogen gas evolution will occur.

-

Hydrolysis: Add 6M HCl (10 mL) and reflux for 1 hour. Causality: This step breaks the boron-nitrogen complex formed during reduction to release the free amine salt.[3]

-

Isolation: Basify the aqueous layer to pH >12 using NaOH (20% aq).[3] Extract with Dichloromethane (DCM, 3 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH) or distill under reduced pressure.

Medicinal Chemistry Applications

This building block is engineered to solve specific failure modes in drug candidates, such as poor metabolic stability or low blood-brain barrier (BBB) permeability.[3]

Structural Logic & Bioisosterism[3]

-

The Ortho-Fluorine Effect: Placing a fluorine atom ortho to the amine (and subsequent amide bond) creates a dipole-dipole repulsion with the carbonyl oxygen of the amide.[3] This restricts the conformational freedom of the molecule, potentially locking it into a bioactive conformation (pre-organization).[3]

-

The Trifluoromethoxy (-OCF₃) Group: Often called a "super-halogen," the -OCF₃ group is lipophilic (Hansch π = 1.[3]04) but metabolically robust. It is often used as a bioisostere for a chlorine atom or a methyl group to block metabolic hotspots (e.g., para-hydroxylation) while increasing lipid solubility.[3]

Figure 2: Decision logic for incorporating the 2-Fluoro-4-(trifluoromethoxy)benzyl moiety.

Handling, Stability & Safety (E-E-A-T)

Hazard Classification: Corrosive, Irritant.[3][5] Signal Word: DANGER

Storage Protocols

-

Atmosphere: Store under Argon or Nitrogen. The amine functionality can react with atmospheric CO₂ to form carbamates over time.[3]

-

Temperature: Refrigerate (2–8°C) for long-term storage.

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).[3]

Emergency Procedures

-

Skin Contact: Immediate wash with polyethylene glycol 400 (if available) or copious water. Fluorinated amines can be lipophilic and penetrate skin rapidly.[3]

-

Spill: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.[3]

References

-

PubChem Compound Summary. 2-Fluoro-4-(trifluoromethoxy)benzylamine (CAS 1240257-11-7).[6] National Center for Biotechnology Information. [Link]

-

Journal of Medicinal Chemistry. Strategies for Organic Synthesis of Fluorinated Drug Candidates. (General reference for nitrile reduction protocols). [Link]

-

Accela ChemBio. Safety Data Sheet (SDS) for Fluorinated Benzylamines. [Link]

Sources

- 1. 2-Fluoro-4-(trifluoroMethoxy)benzylaMine, 97% | 1240257-11-7 [chemicalbook.com]

- 2. CAS 1240257-11-7 | 4656-3-1D | MDL MFCD16652498 | 2-Fluoro-4-(trifluoromethoxy)benzylamine | SynQuest Laboratories [synquestlabs.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. 1206593-31-8,4-Ethoxy-2-fluorobenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-4-(trifluoromethoxy)benzylamine,1240257-11-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]

role of fluorination in drug discovery

An In-depth Technical Guide: The Strategic Role of Fluorination in Modern Drug Discovery

Foreword: The Indispensable Element

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine. Once a chemical curiosity, it is now a cornerstone of rational drug design, with approximately 25-30% of all pharmaceuticals containing at least one fluorine atom, including many of the world's top-selling drugs.[1][2] This guide serves as a technical deep-dive for the practicing researcher and drug development professional, moving beyond simple rules of thumb to explore the fundamental causality behind fluorine's transformative effects. We will dissect how this small, highly electronegative atom can be strategically deployed to overcome pervasive challenges in pharmacokinetics and pharmacodynamics, ultimately shaping a molecule's journey from a laboratory curiosity to a life-changing therapeutic.

Chapter 1: The Physicochemical Foundation of Fluorine's Power

The strategic incorporation of fluorine into a drug candidate is predicated on its unique and potent effects on a molecule's fundamental properties. Understanding these effects is critical to predicting and leveraging its benefits.

Electronic Perturbations: Beyond a Simple Inductive Effect

As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, fundamentally altering the electronic landscape of a molecule.[3] This perturbation has significant, predictable consequences for a drug's behavior in a biological system.

pKa Modulation: A primary tactical use of fluorination is the fine-tuning of a molecule's ionization state at physiological pH (pKa). By introducing fluorine near a basic functional group, such as an amine, the electron-withdrawing effect lowers its pKa, making it less basic.[4] Conversely, it can increase the acidity of nearby acidic groups.[5] This is not merely an academic exercise; modulating pKa directly impacts solubility, cell membrane permeability, and the potential for electrostatic interactions with the biological target.[3][6] A reduction in the basicity of an amine, for instance, can decrease unwanted interactions with acidic phospholipids in membranes and reduce off-target activity at various receptors, thereby improving the drug's overall profile.[3]

| Compound Scaffold | Position of Fluorination | ΔpKa (approx.) | Consequence |

| Heteroaryl Amines | Adjacent to Amine | -2.0 to -3.0 | Reduced basicity, potentially improving oral absorption and CNS penetration.[7] |

| 3-(piperidin-1-yl)propyl)indoles | 4-position of piperidine | -0.5 to -1.0 | Enhanced oral absorption and systemic levels.[3] |

| γ-carboxyl group | Adjacent carbon | Increased acidity | Reduced polyglutamylation and associated toxicity (e.g., γ-Fluoromethotrexate).[3] |

Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is nuanced. A single fluorine atom, being only slightly larger than hydrogen, often subtly increases the octanol-water partition coefficient (LogP) and thus lipophilicity.[3][7] However, the introduction of polyfluorinated groups, such as the trifluoromethyl (CF₃) group, can substantially increase lipophilicity, which can be a powerful tool for enhancing membrane permeability and CNS penetration.[7] This was a key strategy in the design of Fluoxetine (Prozac), where the para-trifluoromethyl group was instrumental in achieving effective brain exposure.[7] It is a delicate balance, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[7]

Steric and Conformational Control

Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere—a substituent that mimics the size of hydrogen while introducing profoundly different electronic properties.[3][8][9] This allows chemists to probe electronic interactions without causing significant steric disruption.[3]

More powerfully, fluorine can enforce specific molecular conformations through stereoelectronic interactions like the gauche effect.[4][7] The highly polar C-F bond prefers to be oriented gauche (at a 60° dihedral angle) to other electron-withdrawing groups or vicinal C-H bonds, stabilizing conformations that might otherwise be disfavored.[7] This conformational locking can pre-organize a drug molecule into its bioactive shape, enhancing binding affinity for its target and improving selectivity.[4][5]

Caption: The gauche effect in a 1-fluoro-2-X-ethane system.

Chapter 2: Fortifying Pharmacokinetics with Fluorine

A drug's efficacy is critically dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Fluorination is arguably the most powerful tool in the medicinal chemist's arsenal for enhancing pharmacokinetics, particularly metabolic stability.

Blocking Metabolic Hotspots

One of the most common applications of fluorination is to block sites of metabolic oxidation.[10] Many drug candidates fail due to rapid clearance by Cytochrome P450 (CYP) enzymes, which hydroxylate metabolically labile C-H bonds. Replacing a vulnerable hydrogen with a fluorine atom effectively shields that position from attack. The rationale is twofold: the C-F bond is exceptionally strong (~109-116 kcal/mol) and thus highly resistant to homolytic cleavage, and the electronegative fluorine atom deactivates the adjacent carbon toward oxidative metabolism.[3][4][6] This "metabolic blocking" strategy can dramatically increase a drug's half-life and systemic exposure, often leading to improved efficacy and more convenient dosing regimens.[6][11]

Caption: Fluorination blocks CYP450-mediated oxidative metabolism.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a self-validating system to directly compare the metabolic stability of a parent compound and its fluorinated analog.

Objective: To determine and compare the rate of metabolic degradation of Compound X and Fluoro-Compound X in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM), pooled

-

NADPH regenerating system (e.g., Corning Gentest™)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Test compounds (Compound X, Fluoro-Compound X), 10 mM in DMSO

-

Positive control (e.g., Verapamil, known high-clearance compound)

-

Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

-

LC-MS/MS system

Methodology:

-

Preparation:

-

Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in ice-cold phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare working solutions of test compounds and positive control at 100 µM in buffer (1% final DMSO concentration).

-

-

Incubation:

-

Set up incubation tubes in duplicate for each time point (0, 5, 15, 30, 60 min).

-

To each tube, add 98 µL of the HLM suspension.

-

Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding 1 µL of the 100 µM compound working solution (final substrate concentration: 1 µM).

-

For the T=0 time point, immediately quench the reaction as described in step 5.

-

For all other time points, add 1 µL of the pre-warmed NADPH solution to start the metabolic process.

-

-

Quenching:

-

At each designated time point, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and stops enzymatic activity.

-

-

Sample Processing:

-

Vortex all quenched samples for 1 minute.

-

Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

The peak area ratio of the analyte to the internal standard is used for quantification.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the line (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

A significantly longer t½ for the Fluoro-Compound X compared to Compound X provides direct evidence of improved metabolic stability due to fluorination.

-

Chapter 3: Sharpening Pharmacodynamics at the Target Interface

Beyond pharmacokinetics, fluorine can directly and indirectly enhance how a drug interacts with its biological target, improving both potency and selectivity.

Enhancing Binding Affinity

Fluorine can increase a ligand's binding affinity through several mechanisms:[3]

-

Direct Polar Interactions: The polarized C-F bond can engage in favorable dipole-dipole or electrostatic interactions with electron-poor regions of a protein binding pocket.[12] While not a classic hydrogen bond donor, fluorine can act as a weak hydrogen bond acceptor.[4]

-

Hydrophobic Interactions: Fluorine's ability to increase local lipophilicity can strengthen hydrophobic contacts between the drug and nonpolar residues in the binding site.[13]

-

Conformational Stabilization: As discussed, fluorine can lock the molecule in its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[7]

The discovery of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, highlighted this principle. The inclusion of a 4-fluorophenoxy group was found to enhance binding and improve pharmacokinetics, with structural studies confirming that the fluorine substitution stabilized interactions within a hydrophobic pocket of BTK.[7]

Caption: Potential fluorine-protein interactions in a binding site.

Chapter 4: Synthetic Strategies and Modern Methodologies

The theoretical benefits of fluorination are only as valuable as our ability to synthetically achieve them. The field of organofluorine chemistry has evolved rapidly, moving from hazardous, low-yield methods to highly selective and mild late-stage fluorination (LSF) techniques.[14][15]

-

Nucleophilic Fluorination: Employs fluoride sources (e.g., KF, TBAF) or reagents like DAST to displace leaving groups or open epoxides.

-

Electrophilic Fluorination: Uses reagents with a "F+" source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, to fluorinate electron-rich systems like enolates or arenes.[2][16]

-

Late-Stage Fluorination (LSF): The modern paradigm focuses on introducing fluorine into complex, fully elaborated molecules.[17] This is highly advantageous during lead optimization, as it allows chemists to rapidly generate and test fluorinated analogs without redesigning the entire synthesis. Methods like photocatalytic C-H fluorination are at the forefront of this effort.[18]

Representative Protocol: Late-Stage Electrophilic Aromatic Fluorination

Objective: To introduce a fluorine atom onto an electron-rich aromatic ring of a late-stage intermediate.

Reaction: Ar-H + [Electrophilic F Reagent] → Ar-F

Materials:

-

Aromatic substrate (1.0 mmol)

-

Selectfluor (1.1 mmol, 1.1 eq)

-

Acetonitrile (MeCN), anhydrous (10 mL)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Setup: To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate.

-

Inerting: Seal the flask with a septum and purge with nitrogen for 5 minutes.

-

Dissolution: Add anhydrous acetonitrile via syringe to dissolve the substrate.

-

Reagent Addition: In a single portion, add Selectfluor to the stirring solution at room temperature. Note: For less reactive substrates, a catalyst such as a silver or palladium salt may be required, and the reaction may need heating.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 2-12 hours).

-

Workup:

-

Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated aromatic compound.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Chapter 5: Transformative Case Studies in Medicine

The strategic application of fluorine is validated by its presence in numerous blockbuster drugs across diverse therapeutic areas.[19]

| Drug | Therapeutic Area | Role of Fluorine | Therapeutic Benefit |

| Fluoroquinolones (e.g., Ciprofloxacin) | Anti-Infective | A C-6 fluorine atom enhances DNA gyrase binding affinity and cell penetration.[7] | Broadened antibacterial spectrum and improved pharmacokinetics.[7] |

| Fluoxetine (Prozac) | CNS / Antidepressant | A para-trifluoromethyl group increases lipophilicity and metabolic resistance.[7] | Enhanced CNS penetration and oral absorption, enabling effective serotonin transporter inhibition.[7] |

| Sofosbuvir (Sovaldi) | Antiviral (HCV) | Fluorination of the ribose moiety improves stability against enzymatic degradation.[7] | Enhanced oral bioavailability and stability, contributing to a curative HCV therapy.[12] |

| Trifluridine | Oncology | Fluorine at the 5-position of the pyrimidine ring blocks degradation by thymidylate phosphorylase.[7] | Stabilizes the nucleoside analog, allowing it to incorporate into DNA and inhibit replication.[7] |

Chapter 6: Future Horizons and Concluding Remarks

The role of fluorine continues to expand. The use of the positron-emitting isotope ¹⁸F has become a cornerstone of Positron Emission Tomography (PET) imaging, a critical tool for clinical diagnostics and for measuring drug distribution and target engagement in vivo.[3][20] However, the power of fluorine must be wielded with expertise. While the C-F bond is strong, in vivo defluorination can occur, potentially leading to the release of fluoride ions and safety issues.[10]

References

-

Role of Fluorine in Drug Design and Drug Action. (2025). ResearchGate. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). pharmacyjournal.org. [Link]

-

Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (2023). MDPI. [Link]

-

The role of fluorine in medicinal chemistry. (2006). Taylor & Francis Online. [Link]

-

Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM. [Link]

-

Roles of Fluorine in Drug Design and Drug Action. (2019). Ingenta Connect. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). SpringerLink. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). National Center for Biotechnology Information. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). MDPI. [Link]

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (2012). ACS Publications. [Link]

-

The Dark Side of Fluorine. (2019). ACS Publications. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2021). National Center for Biotechnology Information. [Link]

-

Selective Fluorination of Complex Molecules: Late-Stage Functionalization. (2016). National Center for Biotechnology Information. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Publications. [Link]

-

Synthetic Fluorination Methodology. (n.d.). Altmaniacs. [Link]

-

Fluorination methods in drug discovery. (2016). RSC Publishing. [Link]

-

Case studies of fluorine in drug discovery. (2021). ResearchGate. [Link]

-

Application of Bioisosteres in Drug Design. (2012). University of New Mexico. [Link]

-

Site selectivities in fluorination. (2018). UCL Discovery. [Link]

-

Fluorination Strategies. (n.d.). The Britton Group. [Link]

-

Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2008). ResearchGate. [Link]

-

Selective Fluorination of Complex Molecules: Late-Stage Functionalization. (2025). ResearchGate. [Link]

-

Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

-

Fluorination methods for drug discovery and development. (2016). National Center for Biotechnology Information. [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2024). MDPI. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Ardigen. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2018). Taylor & Francis Online. [Link]

-

Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia.pub. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. drughunter.com [drughunter.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 13. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]

- 14. researchgate.net [researchgate.net]

- 15. Selective Fluorination of Complex Molecules: Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

- 17. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Fluorination Strategies :: The Britton group [brittonsfu.com]

- 19. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pharmacyjournal.org [pharmacyjournal.org]

The Trifluoromethoxy Pharmacophore: A Technical Deep Dive

The trifluoromethoxy (–OCF₃) group is often termed "super-fluorine" in medicinal chemistry. It is a privileged pharmacophore that transcends simple bioisosterism, offering a unique combination of high lipophilicity, strong electron-withdrawing capability, and a distinct orthogonal conformational preference that can dramatically alter a drug's binding trajectory.

This technical guide dissects the –OCF₃ pharmacophore, moving from its quantum chemical underpinnings to practical synthetic applications and clinical impact.

Physicochemical Architecture

The –OCF₃ group is not merely a "capped" alcohol or a "heavy" methoxy group.[1] It is a distinct electronic entity with properties that drive its selection in late-stage lead optimization.

The "Super-Fluorine" Effect

While the trifluoromethyl (–CF₃) group is a common benchmark, the –OCF₃ group offers superior lipophilicity and unique steric demands.

| Property | Methoxy (–OMe) | Trifluoromethyl (–CF₃) | Trifluoromethoxy (–OCF₃) | Impact on Drug Design |

| Hansch Constant ( | -0.02 | +0.88 | +1.04 | Extreme Lipophilicity: Enhances BBB penetration and membrane permeability.[2][3] |

| Hammett Constant ( | -0.27 | +0.54 | +0.35 | Electron Withdrawal: Deactivates aromatics, modulating pKa of nearby basic centers.[2][3] |

| Bond Angle (C-O-C) | ~117° | N/A | ~118° | Similar bond angle to methoxy, but vastly different steric sweep.[2][3] |

| Conformation | Coplanar (preferred) | Rotates | Orthogonal (90°) | Conformational Lock: Forces the side chain out of the aryl plane, creating unique binding vectors. |

The Orthogonal Conformation

Unlike the methoxy group, which tends to lie coplanar with an aryl ring to maximize p-orbital resonance, the –OCF₃ group adopts an orthogonal conformation (dihedral angle ≈ 90°).

-

Causality: This is driven by the anomeric effect (hyperconjugation between the oxygen lone pair and the antibonding

orbital of the C–F bond) and steric repulsion between the large fluorine atoms and the ortho-protons of the aromatic ring. -

Implication: This "twisted" geometry can break planarity in flat aromatic systems, improving solubility and creating 3D complexity that enhances selectivity for protein pockets.

Synthetic Methodologies

Historically, introducing –OCF₃ was hazardous, relying on chlorination/fluorination (Swarts reaction) requiring

Strategic Approaches

We categorize synthesis into three generations:

-

Gen 1 (Traditional): Trichloromethyl ether fluorination (Harsh, functional group intolerant).[3]

-

Gen 2 (Nucleophilic): Use of Trifluoromethoxide salts (

, -

Gen 3 (Radical/Photoredox): The current state-of-the-art.[2][3] Uses stable N–OCF₃ reagents and photoredox catalysis to generate

radicals under mild conditions.[3]

Workflow Visualization: Radical Trifluoromethoxylation

The following diagram illustrates the modern photoredox pathway (e.g., Ngai protocol) compared to the traditional silver-mediated approach.

Caption: Comparison of Nucleophilic (Ag-mediated) vs. Radical (Photoredox) trifluoromethoxylation pathways.

Experimental Protocol: Photoredox C–H Trifluoromethoxylation

Based on the methodology developed by the Ngai Group (e.g., J. Am. Chem. Soc. / Nature Chem).

Objective: Direct introduction of –OCF₃ into an unactivated arene using a bench-stable reagent.

Reagents:

-

Reagent: 1-(Trifluoromethoxy)benzotriazole or N-trifluoromethoxy-phthalimide derivative (1.2 equiv)[2][3]

-

Catalyst:

(1-2 mol%)[2][3]

Step-by-Step Methodology:

-

Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Arene (0.2 mmol), the N-OCF₃ Reagent (0.24 mmol), and the Photocatalyst (0.004 mmol).

-

Inert Atmosphere: Cap the tube with a rubber septum. Evacuate and backfill with Argon three times to remove oxygen (which quenches the triplet state of the photocatalyst).

-

Solvation: Inject anhydrous degassed Acetonitrile (2.0 mL) via syringe.

-

Irradiation: Place the reaction vessel approximately 2-3 cm away from a Blue LED strip. Stir vigorously at room temperature (25 °C) for 12–24 hours.

-

Note: Use a fan to cool the setup to prevent thermal degradation of the radical intermediate.

-

-

Workup: Dilute the mixture with diethyl ether (10 mL) and wash with saturated

solution. -

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation:

-

NMR: Look for the characteristic –OCF₃ signal in

NMR (singlet around -58 ppm ). -

Mass Spec: Observe the M+85 mass shift (addition of

minus H).

Medicinal Chemistry Case Studies

The –OCF₃ group is a "fixer" for metabolic liabilities and potency issues.[1]

Riluzole (ALS Therapy)

Riluzole is the quintessential –OCF₃ drug.[3] The group serves a dual purpose:

-

Lipophilicity: Ensures rapid crossing of the Blood-Brain Barrier (BBB).[2][3]

-

Metabolic Shield: The –OCF₃ at the 6-position of the benzothiazole ring blocks metabolic oxidation at the most reactive site, extending half-life.

Mechanism of Action Pathway:

Caption: Riluzole mechanism: OCF3-enabled BBB penetration allows modulation of Na+ channels.[2][3]

Sonidegib (Basal Cell Carcinoma)

Sonidegib targets the Hedgehog signaling pathway (Smoothened antagonist).[3][4]

-

Role of OCF3: Located on the biphenyl system, the –OCF₃ group forces the biphenyl rings to twist (orthogonal effect), optimizing the fit into the hydrophobic pocket of the Smoothened receptor while preventing rapid metabolic clearance of the terminal phenyl ring.

Pretomanid (Tuberculosis)

A nitroimidazooxazine where the –OCF₃ group on the benzyl ether tail modulates lipophilicity to penetrate the waxy cell wall of Mycobacterium tuberculosis.

References

-

Physicochemical Properties of the Trifluoromethoxy Group

-

Silver-Medi

-

Photoredox C

-

Riluzole Mechanism & Pharmacology

-

Sonidegib Approval & Structure

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonidegib - Wikipedia [en.wikipedia.org]

- 3. Lenacapavir - Wikipedia [en.wikipedia.org]

- 4. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Derivatization of 2-Fluoro-4-(trifluoromethoxy)benzylamine

Introduction: The Strategic Value of the 2-Fluoro-4-(trifluoromethoxy)benzylamine Scaffold

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1] The trifluoromethoxy (-OCF3) group, in particular, is a highly sought-after moiety. It serves as a lipophilic hydrogen bond acceptor and can significantly enhance metabolic stability and cellular permeability, crucial attributes for orally bioavailable drugs.[2]

The compound 2-Fluoro-4-(trifluoromethoxy)benzylamine is a versatile building block that combines these desirable fluorinated motifs with a reactive primary amine. This primary amine serves as a critical handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space around this privileged core. The derivatization of this amine enables the synthesis of diverse libraries of amides, sulfonamides, secondary amines, and ureas, each with distinct physicochemical and pharmacological properties. This guide provides detailed, field-proven protocols for the most common and impactful derivatizations of 2-Fluoro-4-(trifluoromethoxy)benzylamine, designed for researchers and scientists in drug development and specialty chemical synthesis.[3]

I. Acylation: Formation of Amide Derivatives

Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry. The resulting amides are structurally stable and can participate in crucial hydrogen bonding interactions with biological targets. Two primary methods for the acylation of 2-Fluoro-4-(trifluoromethoxy)benzylamine are presented: reaction with an acyl chloride and a peptide-style coupling with a carboxylic acid.

A. Acylation with Acyl Chlorides

This is a classic and highly efficient method for forming amides, driven by the high electrophilicity of the acyl chloride. A non-nucleophilic base is required to quench the HCl byproduct generated during the reaction.

Causality of Experimental Choices:

-

Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively solubilizes a wide range of organic reactants.

-

Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are used as acid scavengers. They are non-nucleophilic enough to not compete with the primary amine in reacting with the acyl chloride.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Protocol: Synthesis of N-((2-Fluoro-4-(trifluoromethoxy)phenyl)methyl)acetamide

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Fluoro-4-(trifluoromethoxy)benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (TEA, 1.2 eq) to the stirred solution.

-

Acyl Chloride Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.

| Reagent | Molar Eq. | Purity | Notes |

| 2-Fluoro-4-(trifluoromethoxy)benzylamine | 1.0 | >95% | Limiting reagent |

| Acetyl Chloride | 1.1 | >98% | Can be substituted with other acyl chlorides |

| Triethylamine | 1.2 | >99% | Anhydrous grade recommended |

| Dichloromethane | - | Anhydrous | Solvent |

| Expected Yield | >90% |

II. Sulfonylation: Crafting Sulfonamide Derivatives

Sulfonamides are a critical class of compounds in pharmaceuticals, famously known for the sulfa drugs. They are generally stable and can act as transition-state analogues for tetrahedral intermediates in enzymatic reactions. The synthesis is analogous to acylation, using a sulfonyl chloride.

Causality of Experimental Choices:

-

Reagent: p-Toluenesulfonyl chloride (TsCl) is a common, stable, and effective sulfonylating agent. The reactivity of sulfonyl chlorides is enhanced by electron-withdrawing groups on the aromatic ring.[4]

-

Base: Pyridine is often used as both the base and a solvent in sulfonylation reactions. It effectively catalyzes the reaction and scavenges the HCl byproduct.

-

Work-up: The acidic work-up protonates any remaining pyridine, rendering it water-soluble for easy removal during the extraction process.

Experimental Protocol: Synthesis of N-((2-Fluoro-4-(trifluoromethoxy)phenyl)methyl)-4-methylbenzenesulfonamide

-

Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-4-(trifluoromethoxy)benzylamine (1.0 eq) in anhydrous pyridine (approx. 0.3 M) and cool to 0 °C.

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Remove the pyridine under reduced pressure. Dissolve the resulting residue in DCM.

-

Washing: Transfer the DCM solution to a separatory funnel and wash sequentially with 2M HCl (aq) (to remove residual pyridine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude product can often be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography if necessary.

| Reagent | Molar Eq. | Purity | Notes |

| 2-Fluoro-4-(trifluoromethoxy)benzylamine | 1.0 | >95% | Limiting reagent |

| p-Toluenesulfonyl Chloride (TsCl) | 1.1 | >98% | Solid, handle in a fume hood |

| Pyridine | - | Anhydrous | Solvent and base |

| Expected Yield | >85% |

III. Reductive Amination: Accessing Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and converting a primary amine into a secondary or tertiary amine. The process involves the initial formation of an imine (or iminium ion) by condensation of the amine with an aldehyde or ketone, followed by in-situ reduction.

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive amination. It is less reactive towards carbonyls than sodium borohydride, reducing the likelihood of reducing the starting aldehyde. It is also more tolerant of mildly acidic conditions which can catalyze imine formation.

-

Solvent: Dichloroethane (DCE) or DCM are common solvents for STAB reductions.

-

Additive: A small amount of acetic acid can be added to catalyze the formation of the imine intermediate, which is the species that is subsequently reduced.

Experimental Protocol: Synthesis of N-Benzyl-1-(2-fluoro-4-(trifluoromethoxy)phenyl)methanamine

-

Reaction Setup: To a flask, add 2-Fluoro-4-(trifluoromethoxy)benzylamine (1.0 eq), benzaldehyde (1.1 eq), and 1,2-dichloroethane (DCE, approx. 0.15 M).

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) to the mixture in portions over 5-10 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the mixture with DCM (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to afford the desired secondary amine.

| Reagent | Molar Eq. | Purity | Notes |

| 2-Fluoro-4-(trifluoromethoxy)benzylamine | 1.0 | >95% | Limiting reagent |

| Benzaldehyde | 1.1 | >98% | Can be substituted with other aldehydes/ketones |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | >95% | Moisture sensitive; handle quickly |

| 1,2-Dichloroethane (DCE) | - | Anhydrous | Solvent |

| Expected Yield | 70-90% |

IV. Urea Formation: Reaction with Isocyanates

Ureas are another important functional group in medicinal chemistry, known for their ability to act as potent hydrogen bond donors. The most direct synthesis involves the reaction of a primary amine with an isocyanate. This reaction is typically fast, high-yielding, and requires no catalyst.

Causality of Experimental Choices:

-

Solvent: Aprotic solvents like DCM or THF are ideal to prevent reaction with the highly electrophilic isocyanate.

-

Temperature: The reaction is often performed at room temperature due to its high efficiency. Cooling may be necessary for highly reactive isocyanates or on a larger scale.

-

Purification: The urea products are often crystalline and can be isolated in high purity simply by filtration after precipitation from the reaction mixture.

Experimental Protocol: Synthesis of 1-((2-Fluoro-4-(trifluoromethoxy)phenyl)methyl)-3-phenylurea

-

Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-4-(trifluoromethoxy)benzylamine (1.0 eq) in anhydrous DCM (approx. 0.2 M).

-

Reagent Addition: Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. A white precipitate will likely form during this time.

-

Isolation: If a precipitate has formed, collect the solid by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold DCM to remove any unreacted starting materials.

-

Drying: Dry the solid product under vacuum to yield the pure urea. If no precipitate forms, the product can be isolated by concentrating the reaction mixture and purifying by column chromatography or recrystallization.[5]

| Reagent | Molar Eq. | Purity | Notes |

| 2-Fluoro-4-(trifluoromethoxy)benzylamine | 1.0 | >95% | Limiting reagent |

| Phenyl Isocyanate | 1.0 | >98% | Moisture sensitive and toxic; handle with care |

| Dichloromethane (DCM) | - | Anhydrous | Solvent |

| Expected Yield | >95% |

Conclusion

2-Fluoro-4-(trifluoromethoxy)benzylamine is a valuable and versatile starting material for the synthesis of a wide array of derivatives crucial for drug discovery and material science. The protocols detailed in this guide for acylation, sulfonylation, reductive amination, and urea formation are robust, scalable, and grounded in well-established chemical principles. By providing a clear rationale for the choice of reagents and conditions, these application notes aim to empower researchers to confidently and efficiently synthesize novel compounds built upon this highly valuable fluorinated scaffold. As with any synthetic procedure, optimization may be required for specific substrates, and all final products should be rigorously characterized by appropriate analytical techniques such as NMR, MS, and HPLC.

References

-

Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o802. [Link]

-

Schiffer, Z. J., Chung, M., Steinberg, K., & Agapie, T. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. [Link]

-

Singh, R. P., & Shreeve, J. M. (2004). Preparation of sulfonamides from N-silylamines. Journal of Fluorine Chemistry, 125(9), 1355-1358. [Link]

-

Zahra, J. A. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 14(8), 774. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)benzylamine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzylacetamide. PubChem. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-benzyl acetamide. PrepChem.com. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2024). Advancements in Specialty Chemicals: The Application of Fluorinated Benzylamines. Retrieved from [Link]

Sources

- 1. curresweb.com [curresweb.com]

- 2. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Leveraging 2-Fluoro-4-(trifluoromethoxy)benzylamine for Accelerated Drug Discovery via Parallel Synthesis

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone for enhancing pharmacological profiles. The unique electronic properties of substituents like the fluoro- and trifluoromethoxy groups can dramatically improve metabolic stability, binding affinity, and membrane permeability.[1][2][3][4] This guide provides an in-depth exploration of 2-Fluoro-4-(trifluoromethoxy)benzylamine, a versatile building block, detailing its application in parallel synthesis workflows to rapidly generate diverse chemical libraries for high-throughput screening. We present validated, step-by-step protocols for key chemical transformations, including reductive amination, amide coupling, and urea formation, tailored for a high-throughput format.

Introduction: The Strategic Advantage of Fluorinated Benzylamines

The pursuit of novel therapeutics is intrinsically linked to the efficient exploration of chemical space. Parallel synthesis has emerged as a powerful engine for this exploration, enabling the rapid creation of large, focused libraries of compounds. The choice of building blocks is paramount to the success of these campaigns. Fluorinated scaffolds are particularly sought after due to the profound and predictable effects of fluorine substitution.[5][6]

The 2-Fluoro-4-(trifluoromethoxy)phenyl motif is of particular interest:

-

Trifluoromethoxy Group (-OCF₃): This group is a "super-methyl" analogue. It is highly lipophilic and metabolically stable, often enhancing a molecule's ability to cross cellular membranes and resist enzymatic degradation by cytochrome P450 enzymes.[1][2]

-

Ortho-Fluoro Group (-F): The fluorine atom at the 2-position modulates the pKa of the benzylamine and introduces a conformational constraint, which can be crucial for optimizing ligand-receptor interactions.

This application note serves as a practical guide for researchers, scientists, and drug development professionals to effectively utilize 2-Fluoro-4-(trifluoromethoxy)benzylamine as a core building block in parallel synthesis endeavors.

Reagent Profile: Physicochemical Properties and Handling

A thorough understanding of the starting material is critical for reproducible and safe experimentation.

| Property | Value |

| Chemical Name | 2-Fluoro-4-(trifluoromethoxy)benzylamine |

| CAS Number | 1241828-99-8 (for isomer 4-Fluoro-2-(trifluoromethoxy)benzylamine)[7] |

| Molecular Formula | C₈H₇F₄NO |

| Molecular Weight | 209.14 g/mol |

| Appearance | Colorless to pale yellow liquid[8] |

| Boiling Point | ~57-60 °C @ 10 mmHg (data for 4-(trifluoromethoxy)benzylamine)[9] |

| Density | ~1.252 g/mL at 25 °C (data for 4-(trifluoromethoxy)benzylamine)[9] |

Safety and Handling:

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from light and moisture. For long-term stability, it is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[8]

Parallel Synthesis Workflow: A Modular Approach

The power of 2-Fluoro-4-(trifluoromethoxy)benzylamine lies in the reactivity of its primary amine functionality, which serves as a versatile handle for a multitude of coupling reactions. A typical parallel synthesis workflow is modular, allowing for systematic variation of reactants to build a library.

Caption: General workflow for parallel synthesis using a core amine building block.

Core Application Protocols

The following protocols are designed for a standard 96-well plate format (e.g., deep-well plates) and can be adapted for different scales.

Protocol 1: Reductive Amination for Secondary Amine Libraries

This reaction is a robust method for forming carbon-nitrogen bonds, creating a diverse library of secondary amines from a collection of aldehydes or ketones.[11][12][13] The process involves the in-situ formation of an imine followed by its immediate reduction.[13][14]

Materials:

-

96-well reaction block with sealing mat.

-

2-Fluoro-4-(trifluoromethoxy)benzylamine stock solution (0.2 M in 1,2-dichloroethane [DCE]).

-

Aldehyde library stock solutions (0.2 M in DCE).

-

Sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Quenching solution (Saturated aqueous NaHCO₃).

-

Extraction solvent (Dichloromethane [DCM]).

Procedure:

-

Reagent Addition: To each well of the 96-well block, add 250 µL (0.05 mmol) of the 2-Fluoro-4-(trifluoromethoxy)benzylamine stock solution.

-

Library Addition: Dispense 250 µL (0.05 mmol, 1.0 eq) of each unique aldehyde stock solution to its designated well.

-

Initial Incubation: Seal the plate and allow it to shake at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Unseal the plate and add ~32 mg (0.15 mmol, 3.0 eq) of solid NaBH(OAc)₃ to each well.

-

Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it will not readily reduce the starting aldehyde.[15] Adding it as a solid is convenient for parallel formats.

-

-

Reaction: Reseal the plate and shake at room temperature for 16-24 hours.

-

Workup:

-

Carefully add 500 µL of saturated aqueous NaHCO₃ to each well to quench the reaction.

-

Add 1 mL of DCM to each well, reseal, and shake vigorously for 5 minutes.

-

Allow the layers to separate. Transfer the organic (bottom) layer to a clean collection plate for analysis and purification.

-

Protocol 2: Amide Coupling for Amide Libraries

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[16] This protocol uses a standard coupling agent to efficiently link the amine with a library of carboxylic acids.

Materials:

-

2-Fluoro-4-(trifluoromethoxy)benzylamine stock solution (0.2 M in Dimethylformamide [DMF]).

-

Carboxylic acid library stock solutions (0.2 M in DMF).

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) stock solution (0.22 M in DMF).

-

N,N-Diisopropylethylamine (DIPEA).

Procedure:

-

Reagent Addition: To each well, add 250 µL (0.05 mmol) of the 2-Fluoro-4-(trifluoromethoxy)benzylamine stock solution.

-

Library Addition: Dispense 250 µL (0.05 mmol, 1.0 eq) of each unique carboxylic acid stock solution to its designated well.

-

Coupling Agent: Add 250 µL (0.055 mmol, 1.1 eq) of the HATU stock solution to each well.

-

Base Addition: Add 26 µL (0.15 mmol, 3.0 eq) of DIPEA to each well.

-

Expertise Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction. An excess ensures the reaction medium remains basic.

-

-

Reaction: Seal the plate and shake at room temperature for 12-18 hours.

-

Workup: The crude reaction mixtures are typically purified directly without an aqueous workup. Dilute each well with 1 mL of DMSO/water (1:1) and submit for high-throughput purification.

Protocol 3: Urea/Thiourea Formation

This is an exceptionally efficient and high-yielding reaction, often requiring minimal purification. It proceeds by the direct addition of the amine to an isocyanate or isothiocyanate.

Materials:

-

2-Fluoro-4-(trifluoromethoxy)benzylamine stock solution (0.2 M in Dichloromethane [DCM]).

-

Isocyanate/Isothiocyanate library stock solutions (0.2 M in DCM).

Procedure:

-

Reagent Addition: To each well, add 250 µL (0.05 mmol) of the 2-Fluoro-4-(trifluoromethoxy)benzylamine stock solution.

-

Library Addition: Dispense 250 µL (0.05 mmol, 1.0 eq) of each unique isocyanate or isothiocyanate stock solution to its designated well.

-

Reaction: Seal the plate and shake at room temperature for 2-4 hours.

-

Trustworthiness Note: This reaction is often quantitative. Monitor a few representative wells by LC-MS after 2 hours. If the starting amine is consumed, the reaction is complete.

-

-

Workup: Remove the solvent under a stream of nitrogen or via centrifugal evaporation. Re-dissolve the resulting residue in a suitable solvent (e.g., DMSO) for analysis and screening.

High-Throughput Purification and Quality Control

The generation of high-quality biological data is contingent on the purity of the compound library.[17][18] For libraries synthesized using the protocols above, purification is a critical step.[19][20]

-

Primary Technique: Mass-directed preparative High-Performance Liquid Chromatography (Prep-HPLC/MS) is the gold standard for purifying diverse compound libraries.[17] It allows for the isolation of the target compound based on its specific mass-to-charge ratio.

-

Workflow:

-

Crude samples are injected onto a reverse-phase C18 column.

-

A generic gradient (e.g., 10-95% acetonitrile in water with 0.1% formic acid) is run.

-

The mass spectrometer detects the desired product eluting from the column and triggers fraction collection.

-

-

Quality Control (QC): After purification and solvent evaporation, each compound should be analyzed for identity and purity (typically >95%) using an analytical LC-MS system.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | - Inactive reagents (e.g., moisture-sensitive coupling agents).- Insufficient reaction time or temperature.- Steric hindrance from bulky building blocks. | - Use fresh, anhydrous solvents and new vials of reagents.- Extend reaction time to 24-36 hours.- For hindered substrates, consider heating the reaction block to 40-50°C. |

| Formation of Side Products | - Reductive Amination: Over-alkylation (formation of tertiary amine).- Amide Coupling: Racemization of chiral acids.- General: Impurities in starting materials. | - Use a 1:1 stoichiometry of amine to aldehyde.- For amide coupling, consider adding an additive like HOBt or running the reaction at 0°C.- Confirm the purity of all building blocks before use. |

| Poor Purification Yield | - Compound is poorly soluble in the mobile phase.- Product co-elutes with a byproduct or excess reagent. | - Modify the purification gradient (make it shallower).- Try a different column chemistry (e.g., Phenyl-Hexyl).- Perform a liquid-liquid or solid-phase extraction (SPE) cleanup prior to injection. |

Conclusion

2-Fluoro-4-(trifluoromethoxy)benzylamine is a high-value, versatile building block for parallel synthesis. Its unique electronic and steric properties provide a robust starting point for creating libraries with desirable drug-like characteristics. The protocols detailed herein offer validated, efficient, and scalable methods for generating diverse collections of secondary amines, amides, and ureas. By integrating these workflows, drug discovery teams can significantly accelerate the hit-to-lead optimization process, ultimately shortening the timeline for identifying novel clinical candidates.

References